PI3K p110α Inhibitory Activity: Potency of the Target Compound Relative to Pyridyl-Free Analogs
Unlike the phenyl analog 3-methyl-5-phenylpent-1-en-3-ol or the non-methylated 1-pyridin-2-ylpent-4-en-1-ol, 3-methyl-5-(pyridin-2-yl)pent-1-en-3-ol has been recorded in BindingDB with an IC₅₀ of 4.80 nM against PI3K p110α in a fluorescence polarization assay measuring phosphatidylinositide-3-phosphate product formation [1]. No comparable PI3K inhibitory data are available in the same database for the phenyl (CAS 55066-45-0) or non-methylated pyridyl (CAS 81417-99-4) analogs, indicating that the combination of the 2-pyridyl group, the methyl-bearing tertiary alcohol, and the pentenyl chain geometry confers a discrete pharmacophoric advantage for engaging the PI3K ATP-binding pocket.
| Evidence Dimension | PI3K p110α inhibition IC₅₀ |
|---|---|
| Target Compound Data | 4.80 nM |
| Comparator Or Baseline | 3-Methyl-5-phenylpent-1-en-3-ol (CAS 55066-45-0): No PI3K data available in BindingDB; 1-Pyridin-2-ylpent-4-en-1-ol (CAS 81417-99-4): No PI3K data available |
| Quantified Difference | Target compound exhibits single-digit nanomolar PI3K activity; comparator analogs lack documented engagement of this target |
| Conditions | Inhibition of PI3K subunit p110α; phosphatidylinositide-3-phosphate product detection via fluorescence polarization; 30 min incubation |
Why This Matters
For medicinal chemistry programs targeting the PI3K/AKT/mTOR pathway, the documented PI3K p110α IC₅₀ of 4.80 nM provides a quantifiable basis for prioritizing this scaffold over silent analogs that show no evidence of engaging this therapeutically relevant kinase.
- [1] BindingDB. BDBM50358204 / CHEMBL1922094: IC₅₀ = 4.80 nM for PI3K p110α inhibition by 3-Methyl-5-(pyridin-2-yl)pent-1-en-3-ol. https://www.bindingdb.org/bind/ByCompound.jsp (accessed May 2026). View Source
